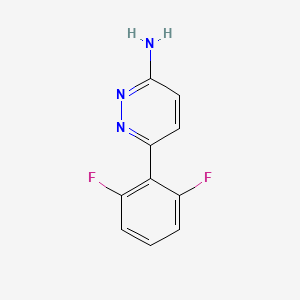

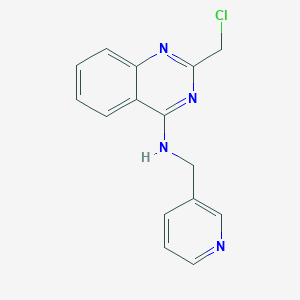

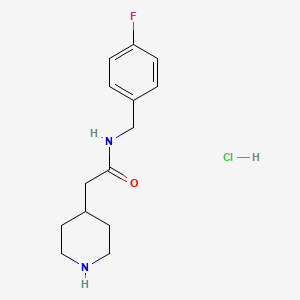

![molecular formula C8H8F2O B1422637 [3-(Difluoromethyl)phenyl]methanol CAS No. 1309875-03-3](/img/structure/B1422637.png)

[3-(Difluoromethyl)phenyl]methanol

説明

“[3-(Difluoromethyl)phenyl]methanol” is a chemical compound with the molecular weight of 158.15 . It has the IUPAC name [3-(difluoromethyl)phenyl]methanol and its Inchi Code is 1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of [3-(Difluoromethyl)phenyl]methanol is represented by the Inchi Code 1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 .Chemical Reactions Analysis

The chemical reactions involving [3-(Difluoromethyl)phenyl]methanol are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical And Chemical Properties Analysis

The physical form of [3-(Difluoromethyl)phenyl]methanol is not explicitly mentioned in the available resources. The storage temperature is 4 degrees Celsius .科学的研究の応用

Difluoromethylation of Heterocycles via a Radical Process

- Summary of Application : Difluoromethylation is crucial due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

- Methods of Application : The process involves the construction of difluoromethyl substituted scaffolds. The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .

- Results or Outcomes : The process has made substantial progress in the past decades, leading to state-of-the-art advances in difluoromethylation of heterocycles .

Late-stage Difluoromethylation

- Summary of Application : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .

- Methods of Application : The process has benefited from the invention of multiple difluoromethylation reagents. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Hole Transporting Material for Perovskite Solar Cell Applications

- Summary of Application : The development of hole-transport materials (HTMs) with high hole mobility is critical for constructing efficient perovskite solar cells (PSCs). A stable zinc complex-based HTM, BPZ23, has been used to improve hole mobility and PSC performance .

- Methods of Application : The design strategy involves using a stable zinc complex-based HTM, BPZ23, to improve hole mobility and PSC performance. This is compared to its non-metal counterpart (BP21) .

- Results or Outcomes : The use of BPZ23 resulted in a 59.42% increase in hole mobility, leading to a good perovskite layer with reduced trap-assisted recombination. Consequently, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

将来の方向性

The future directions in the field of difluoromethylation, which includes compounds like [3-(Difluoromethyl)phenyl]methanol, involve the development of more efficient and selective methods for the formation of X–CF2H bonds . There is also interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

特性

IUPAC Name |

[3-(difluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSWCETZVZILJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705608 | |

| Record name | [3-(Difluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Difluoromethyl)phenyl]methanol | |

CAS RN |

1309875-03-3 | |

| Record name | [3-(Difluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

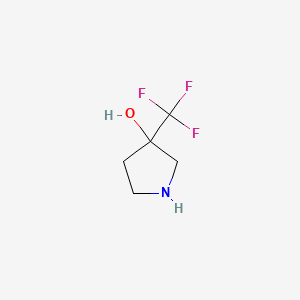

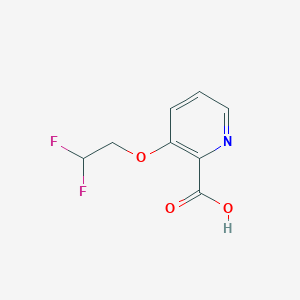

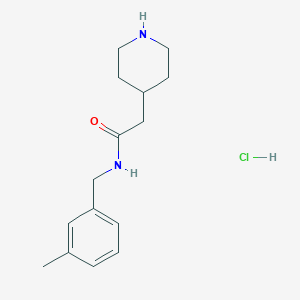

![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)

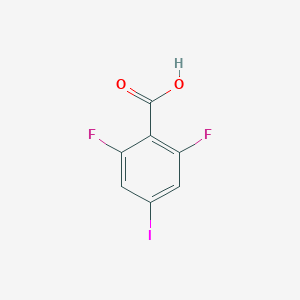

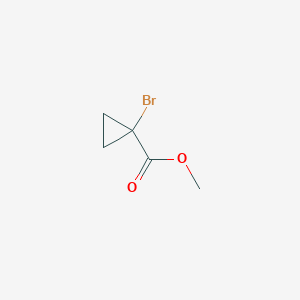

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)

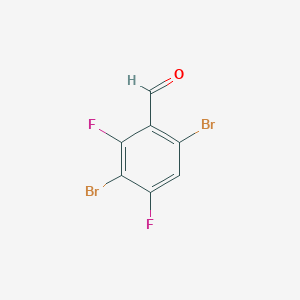

![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)

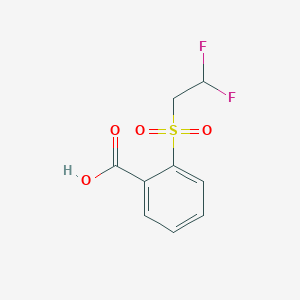

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)